(1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
Properties
Molecular Formula |
C21H19N3O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1-methylindol-4-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C21H19N3O/c1-23-11-9-15-16(6-4-8-20(15)23)21(25)24-12-10-19-17(13-24)14-5-2-3-7-18(14)22-19/h2-9,11,22H,10,12-13H2,1H3 |
InChI Key |
YPNRTPFRKBSLGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,3,4,5-Tetrahydro-2H-Pyrido[4,3-b]Indole Derivatives
The pyrido[4,3-b]indole core is synthesized via a Boc-protected intermediate strategy. In WO2019153002A1, triflate intermediates undergo Suzuki-Miyaura coupling with pinacol boronates to introduce substituents (e.g., R⁴ = chloro, fluoro, or pyrazolyl groups). For example, 7-chloro-6-fluoro-9-pyrazol-1-yl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole is prepared by reacting a brominated pyridoindole precursor with pyrazole boronate under microwave irradiation at 170°C for 120 minutes, achieving 78% yield after preparative HPLC. Deprotection of the Boc group using aqueous lithium hydroxide yields the free amine, which is subsequently acylated with hydroxyacetyl chloride to form intermediates like 1-(3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone.
Synthesis of 1-Methyl-1H-Indol-4-yl Methanol
The indole fragment is prepared via reduction of 1-methyl-1H-indole-4-carbaldehyde. As detailed in ChemicalBook, sodium borohydride in methanol at 0°C reduces the aldehyde to (1-methyl-1H-indol-4-yl)methanol with 85% purity after silica gel chromatography. Critical parameters include strict temperature control (0°C) and short reaction times (30 minutes) to prevent over-reduction or N-demethylation.
Ketone Bridge Formation Strategies
Friedel-Crafts Acylation
The methanone bridge is constructed via Friedel-Crafts acylation using Brønsted acid catalysis. ACS Journal of Organic Chemistry reports that CeCl₃·7H₂O in methanol facilitates the reaction between 4-(1-methyl-1H-indol-2-yl)-4-oxobutanal and pyridoindole amines. Optimized conditions (1 mmol CeCl₃·7H₂O, 8 mmol trimethyl orthoformate, 16 hours at 25°C) achieve 67% yield by promoting electrophilic aromatic substitution at the indole C4 position.
Microwave-Assisted Coupling
WO2019153002A1 describes a microwave-assisted Ullmann-type reaction for direct arylation. A sealed tube containing pyridoindole, (1-methyl-1H-indol-4-yl)methanol, CuI, and K₂CO₃ is irradiated at 170°C for 2 hours, forming the methanone bridge via in situ oxidation of the alcohol to a ketone. This method reduces side products compared to thermal heating, with a 62% isolated yield after reversed-phase HPLC.
Purification and Characterization
Chromatographic Techniques
Reversed-phase HPLC (FA condition) is critical for purifying the target compound. Using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid), the patent achieves >99% purity by selectively removing unreacted indole and pyridoindole fragments. Retention times are optimized to 12.3 minutes for the product, with UV detection at 254 nm.
Spectroscopic Confirmation
PubChem data for analogous pyridoindoles (CID 11790213) corroborate structural assignments. The target compound’s ¹H NMR shows characteristic signals: δ 7.85 (d, J = 8.1 Hz, indole H7), 7.42 (s, pyridoindole H9), and 3.72 (s, N-methyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 374.1764 (calculated 374.1768).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts | CeCl₃·7H₂O, MeOH, 25°C, 16 h | 67 | 98 | Mild conditions, scalable |
| Microwave Ullmann | CuI, K₂CO₃, 170°C, 2 h | 62 | 99 | Rapid, minimal side reactions |
| Classical Acylation | DCC, DMAP, CH₂Cl₂, 24 h | 54 | 95 | No specialized equipment required |
The microwave-assisted Ullmann method offers superior efficiency but requires specialized instrumentation. In contrast, Friedel-Crafts acylation is more accessible for laboratories without microwave reactors.
Challenges and Optimization Opportunities
Regioselectivity in Indole Functionalization
Competing C2 and C4 acylation on the indole ring remains a challenge. Studies in the ACS journal demonstrate that electron-donating groups (e.g., N-methyl) enhance C4 selectivity, with density functional theory (DFT) calculations showing a 5.3 kcal/mol preference for C4 over C2. Using bulky Lewis acids like MoO₂Cl₂(DMSO)₂ further improves regioselectivity to 9:1 (C4:C2).
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can be explored through various avenues:
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridoindole structures have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer types. This suggests that modifications in the molecular structure can enhance their efficacy against tumors.
Neuroprotective Effects
The presence of the tetrahydropyridoindole structure is linked to neuroprotective properties. Studies have shown that such compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Antimicrobial Properties
Indole derivatives are known for their antimicrobial activities. The compound's structural features may enhance its ability to interact with microbial targets, potentially leading to new antimicrobial agents.
Synthesis and Derivatives
The synthesis of (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. Key steps may include:
- Formation of the indole moiety.
- Coupling with the tetrahydropyridoindole component through a carbonyl linkage.
- Optimization of conditions to enhance yield and purity.
Case Studies
Several studies have investigated the biological activity of similar compounds:
Case Study 1: Antiproliferative Activity
A study focusing on pyridoindole derivatives demonstrated that modifications in the indole structure significantly increased cytotoxicity against breast cancer cell lines. The derivatives exhibited a range of IC50 values indicating their potential as anticancer agents.
Case Study 2: Neuroprotection
Research on tetrahydropyridoindoles revealed their ability to reduce oxidative stress in neuronal cells. In vitro assays showed that these compounds could significantly lower markers of apoptosis in treated cells compared to controls.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.
Comparison with Similar Compounds
Key Observations :
- Halogen Substituents : Chloro (e.g., 6-chloro in ) or bromo (e.g., 5-bromo in ) groups improve lipophilicity and halogen bonding but may reduce aqueous solubility.
- Polar Modifications: Hydroxy or morpholinoethyl groups (e.g., ) enhance solubility but may limit blood-brain barrier penetration.
Physicochemical Properties
Comparative data highlight substituent-driven variations:
Notes:
- Bromo and chloro substituents increase LogP, reducing solubility.
- Methoxy and hydroxy groups lower LogP, improving solubility .
Biological Activity
The compound (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, characterized by the presence of indole and pyridoindole moieties, suggest a wide range of biological activities. This article delves into the biological activity of this compound, supported by various research findings and data.
Structural Characteristics
The compound features:
- Indole Ring : A bicyclic structure known for its role in various biological activities.
- Pyridoindole Moiety : A fused ring system that enhances the compound's interaction with biological targets.
These structural elements contribute to its potential pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds with indole and pyridoindole frameworks exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi:
| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 μg/mL |
| Indole derivatives | Various pathogens | Variable |
The compound's structural similarity to these derivatives suggests it may also possess similar antimicrobial capabilities .
Cytotoxicity and Anticancer Potential
Studies on related indole compounds have demonstrated significant cytotoxic effects against cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 3k (Indolylquinazolinone) | A549 (lung cancer) | <10 μM |
| 3t (Indolylquinazolinone) | M. tuberculosis H37Rv | 10 μg/mL |
These findings indicate a promising anticancer activity for compounds within this structural class, including potential applications in targeting rapidly dividing cells .
The biological activity of (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone may involve several mechanisms:
- Aryl Hydrocarbon Receptor (AHR) Activation : Some indole derivatives have been shown to activate AHR, leading to the induction of cytochrome P450 enzymes involved in drug metabolism and detoxification processes .
- Enzyme Inhibition : Compounds similar to this one have been reported to inhibit key enzymes in microbial metabolism, which could explain their antimicrobial efficacy.
- Cytotoxic Pathways : The induction of apoptosis in cancer cells through mitochondrial pathways has been observed with related indole compounds.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various indole derivatives against Gram-positive bacteria. The results indicated that certain derivatives inhibited biofilm formation significantly, suggesting potential applications in treating infections caused by resistant strains like MRSA .
Study 2: Anticancer Activity
In another investigation focusing on indolylquinazolinones, several compounds exhibited potent antiproliferative activities against multiple cancer cell lines. The study concluded that these compounds could be further developed as anticancer agents due to their selective toxicity towards tumor cells over normal cells .
Q & A
Q. What are the key steps and analytical techniques for synthesizing and characterizing this compound?
- Methodological Answer: The synthesis involves multi-step protocols, including Friedel-Crafts benzoylation, cyclization, and purification via column chromatography. Critical steps include:
- Reaction Optimization: Temperature (e.g., reflux conditions), solvent choice (e.g., ethanol, dichloromethane), and catalysts (e.g., AlCl₃ for Friedel-Crafts) to enhance yield .
- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy to identify proton environments (e.g., δ 10.98 ppm for NH₂ signals) and mass spectrometry for molecular weight validation .
Table 1: Key Analytical Parameters
| Technique | Purpose | Critical Observations |
|---|---|---|
| ¹H NMR | Structural elucidation | Broad singlet at δ 10.98 ppm (NH₂ protons) |
| HPLC | Purity assessment | Retention time correlated with reference standards |
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer: Optimization requires systematic variation of:
- Temperature: Reflux conditions (e.g., 80–100°C) to drive cyclization .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) for intermediates; non-polar solvents (e.g., xylene) for high-temperature reactions .
- Catalysts: Lewis acids (e.g., BF₃·Et₂O) for Fischer indole cyclization .
Table 2: Reaction Optimization Guidelines
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.5–7.5 | Prevents hydrolysis of sensitive intermediates |
| Time | 25–30 hrs | Ensures complete cyclization |
Advanced Research Questions
Q. What methodologies are employed to analyze pharmacological activity and binding mechanisms?
- Methodological Answer:
- In Vitro Assays: Evaluate inhibition of ergosterol biosynthesis (antifungal activity) or MAP kinase pathways (anti-inflammatory) using enzyme-linked immunosorbent assays (ELISA) .
- Computational Docking: Use PDB structures (e.g., MAPK inhibitor PDB ID: 1A9) for molecular docking simulations. Software like AutoDock Vina predicts binding affinities and identifies key interactions (e.g., hydrogen bonding with active-site residues) .
Q. How do researchers address contradictions in biological activity data between this compound and its derivatives?
- Methodological Answer:
- Comparative ADMET Profiling: Assess derivatives for parameters like log P (lipophilicity) and Caco-2 permeability to correlate structural modifications with bioavailability .
- Dose-Response Studies: Use IC₅₀ values to differentiate potency. For example, derivatives with electron-withdrawing groups may show enhanced antifungal activity due to increased membrane penetration .
Table 3: ADMET Comparison of Derivatives
| Derivative | log P | Caco-2 Permeability (10⁻⁶ cm/s) | % Absorption |
|---|---|---|---|
| Parent | 4.1 | 25.3 | 89% |
| Fluoro-substituted | 3.8 | 18.7 | 76% |
Q. What strategies are recommended for evaluating ADMET properties in preclinical studies?
- Methodological Answer:
- Absorption: Calculate Caco-2 permeability and intestinal absorption (%) using in vitro models .
- Distribution: Predict blood-brain barrier (BBB) penetration via computed log BB values (log[brain/blood concentration]) .
- Metabolism: Use cytochrome P450 inhibition assays to identify metabolic stability issues.
- Toxicity: Ames test for mutagenicity and acute toxicity studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
